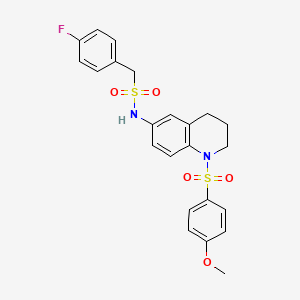

1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide" is a complex molecule that appears to be related to a family of compounds with potential biological activity. The presence of a fluorophenyl group, a methoxyphenylsulfonyl moiety, and a tetrahydroquinolinyl methanesulfonamide suggests that this compound could interact with various biological targets, potentially inhibiting enzymes or binding to receptors.

Synthesis Analysis

The synthesis of related fluorinated sulfonyl compounds has been explored in the literature. For instance, the synthesis of fluorobis(phenylsulfonyl)methane (FBSM) derivatives has been achieved through a C–S bond-forming strategy, which is efficient and selective . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities with FBSM derivatives.

Molecular Structure Analysis

The molecular structure of related compounds, such as 4-fluoroisoquinoline-5-sulfonyl chloride, has been studied, revealing that steric effects can influence the orientation of sulfonyl groups and the overall molecular conformation . This information could be useful in predicting the molecular conformation of "1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide" and understanding its potential interactions with biological targets.

Chemical Reactions Analysis

The reactivity of methanesulfonates with acetylcholinesterase has been investigated, showing that methanesulfonates can form an inactive derivative with the enzyme . This suggests that the methanesulfonamide moiety in the compound of interest could also interact with enzymes, potentially leading to inhibition. Moreover, the effect of fluoride on these reactions has been studied, indicating that fluoride can inhibit sulfonylation . This could be relevant for understanding how the fluorine atom in the compound might affect its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized. For example, the binding of 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines to phenylethanolamine N-methyltransferase (PNMT) has been compared with their isosteric sulfonamides . These studies have shown that the presence of a sulfonamide group can significantly affect the potency and selectivity of these compounds towards their biological targets . This information could be extrapolated to predict the properties of "1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide" and its potential as a biologically active molecule.

Aplicaciones Científicas De Investigación

Fluorophenyl Groups

Fluorophenyl groups are pivotal in enhancing the pharmacokinetic properties and metabolic stability of pharmaceutical compounds. For example, the study by Ohba et al. (2012) illustrates the structural intricacies of 4-fluoroisoquinoline-5-sulfonyl derivatives, highlighting the role of fluorine in modulating molecular interactions and stability within the crystal lattice. These interactions could be essential for the development of new pharmacologically active compounds with enhanced efficacy and stability (Ohba, Gomi, Ohgiya, & Shibuya, 2012).

Methanesulfonamide Linkage

Methanesulfonamide functionalities are integral in the design of inhibitors targeting various biological pathways. The work of Huang et al. (2006) on quinolinyl sulfonamides as methionine aminopeptidase (MetAP) inhibitors exemplifies the utility of methanesulfonamide in developing potent enzyme inhibitors. These inhibitors exhibit selective activity based on metal concentration, indicating the methanesulfonamide group's critical role in modulating biological activity and selectivity (Huang, Xie, Ma, Hanzlik, & Ye, 2006).

Tetrahydroquinoline Derivatives

Tetrahydroquinoline derivatives have been explored for their vasodilation activity and DA1 agonistic properties. Anan et al. (1996) identified a specific tetrahydroisoquinoline derivative as a potent renal vasodilator, demonstrating the therapeutic potential of such structures in cardiovascular diseases (Anan, Tanaka, Tsuzuki, Yokota, Yatsu, & Fujikura, 1996).

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-[1-(4-methoxyphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN2O5S2/c1-31-21-9-11-22(12-10-21)33(29,30)26-14-2-3-18-15-20(8-13-23(18)26)25-32(27,28)16-17-4-6-19(24)7-5-17/h4-13,15,25H,2-3,14,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQPFTSLZZDDPLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)CC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-N-(1-((4-methoxyphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-bromobenzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B3013946.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenyl-2-(phenylamino)thiazole-5-carboxamide](/img/structure/B3013947.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-2-propenamide](/img/structure/B3013951.png)

![N-(4-(trifluoromethyl)phenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3013952.png)

![3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyethyl)pyrrolidine-1-carboxamide](/img/structure/B3013956.png)

![N-([1,1'-biphenyl]-2-yl)-2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propanamide](/img/structure/B3013961.png)